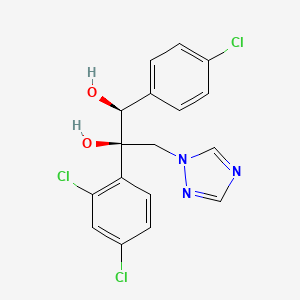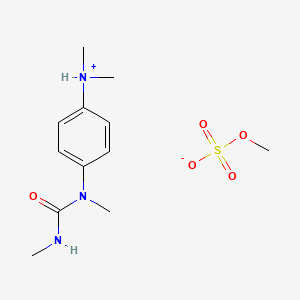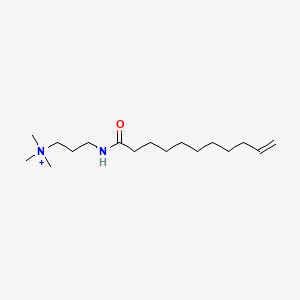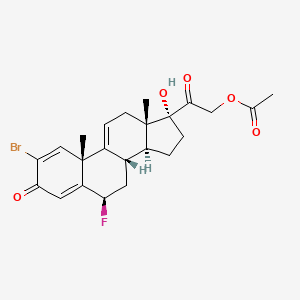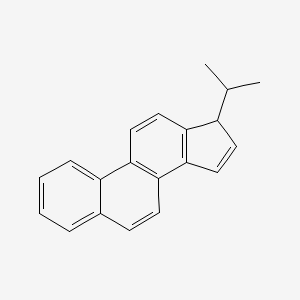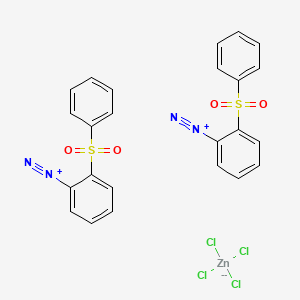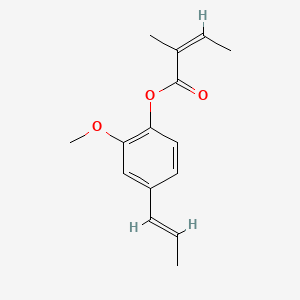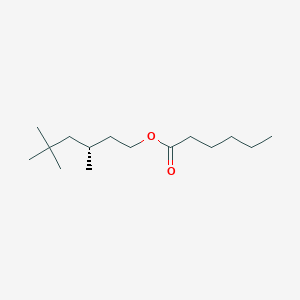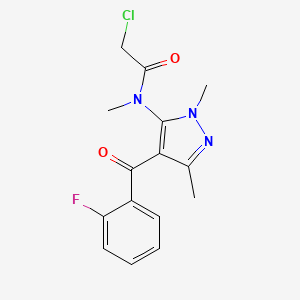
2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a fluorobenzoyl moiety, and a pyrazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide typically involves the reaction of 2-fluorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the fluorobenzoyl moiety can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar structure with difluorophenyl and fluorobenzamide moieties.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Contains difluorophenyl and fluorobenzamide groups.
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Features a chloro group and a nitrophenyl moiety.
Uniqueness
2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
63960-71-4 |
|---|---|
Molecular Formula |
C15H15ClFN3O2 |
Molecular Weight |
323.75 g/mol |
IUPAC Name |
2-chloro-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C15H15ClFN3O2/c1-9-13(14(22)10-6-4-5-7-11(10)17)15(20(3)18-9)19(2)12(21)8-16/h4-7H,8H2,1-3H3 |
InChI Key |
FJFWRDDAYRSVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)N(C)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
